molecular formula C8H7N3O2 B13919365 7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid

7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid

Cat. No.: B13919365
M. Wt: 177.16 g/mol
InChI Key: HUKJYEVWOGJGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various therapeutic agents .

Chemical Reactions Analysis

Types of Reactions

7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the pyrrolo[2,3-d]pyrimidine core, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid is unique due to its specific acetic acid functional group, which can enhance its solubility and reactivity compared to other derivatives. This unique feature makes it a valuable scaffold for the development of novel therapeutic agents .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetic acid

InChI

InChI=1S/C8H7N3O2/c12-7(13)3-6-5-1-2-9-8(5)11-4-10-6/h1-2,4H,3H2,(H,12,13)(H,9,10,11)

InChI Key

HUKJYEVWOGJGMU-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=NC(=C21)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.